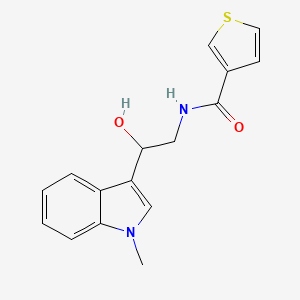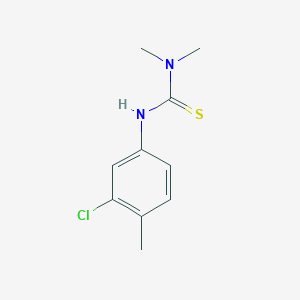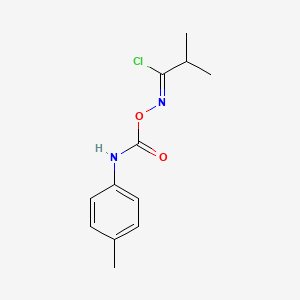
6,7-diphenyl-1H-pteridine-2,4-dione
Vue d'ensemble
Description
6,7-diphenyl-1H-pteridine-2,4-dione, also known as diphenylpteridine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic molecule that contains a pteridine ring, which is a fused ring system consisting of a pyrimidine ring and an imidazole ring. Diphenylpteridine has been studied extensively due to its potential applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 6,7-diphenyl-1H-pteridine-2,4-dioneidine is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. Diphenylpteridine has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and dihydrofolate reductase, which are involved in cell signaling and DNA synthesis, respectively.
Biochemical and Physiological Effects:
Diphenylpteridine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In addition, 6,7-diphenyl-1H-pteridine-2,4-dioneidine has been found to modulate the immune system by regulating the production of cytokines, which are proteins involved in immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6,7-diphenyl-1H-pteridine-2,4-dioneidine is its versatility in various scientific research applications. However, one of the limitations of 6,7-diphenyl-1H-pteridine-2,4-dioneidine is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for 6,7-diphenyl-1H-pteridine-2,4-dioneidine research, including the development of new synthetic methods for 6,7-diphenyl-1H-pteridine-2,4-dioneidine derivatives with improved properties, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with cellular targets at the molecular level.
In conclusion, 6,7-diphenyl-1H-pteridine-2,4-dioneidine is a versatile and interesting compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including chemistry, biology, and medicine, make it an exciting area of study for future research.
Applications De Recherche Scientifique
Diphenylpteridine has been used in various scientific research applications, including the development of fluorescent probes for biological imaging and the synthesis of new organic materials. In addition, 6,7-diphenyl-1H-pteridine-2,4-dioneidine has been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that utilizes light-activated compounds to kill cancer cells.
Propriétés
IUPAC Name |
6,7-diphenyl-1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOULKEOXQNZISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=O)NC3=O)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419978 | |
| Record name | AC1NTFCY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14892-98-9 | |
| Record name | 6,7-Diphenyllumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14892-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1NTFCY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)
![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B1652492.png)







![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)
![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)
